molecular formula C14H15NO B1598130 4-Naphthalen-1-yl-morpholine CAS No. 98223-72-4

4-Naphthalen-1-yl-morpholine

Cat. No.: B1598130
CAS No.: 98223-72-4
M. Wt: 213.27 g/mol
InChI Key: VCFXHOIHPGPHMF-UHFFFAOYSA-N
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Description

4-Naphthalen-1-yl-morpholine is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol It is a morpholine derivative where the morpholine ring is substituted with a naphthalene group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Naphthalen-1-yl-morpholine can be synthesized through a nickel-catalyzed amination of aryl chlorides. The procedure involves the reaction of 1-chloronaphthalene with morpholine in the presence of a nickel catalyst, phenylboronic acid pinacol ester, and sodium tert-butoxide in 2-methyltetrahydrofuran as the solvent . The reaction is carried out under a nitrogen atmosphere at 80°C for three hours, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be scaled up for industrial applications. The use of nickel catalysts and aryl chlorides is common in industrial organic synthesis, making this method feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Naphthalen-1-yl-morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can modify the naphthalene ring or the morpholine ring.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, while the morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution on the naphthalene ring can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution on the morpholine ring can involve alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield naphthoquinone derivatives, while reduction can produce dihydronaphthalene derivatives.

Scientific Research Applications

4-Naphthalen-1-yl-morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Naphthalen-1-yl-morpholine involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, while the morpholine ring can interact with proteins and enzymes. These interactions can disrupt cellular processes, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to modulate enzyme activity and gene expression is of particular interest .

Comparison with Similar Compounds

Similar Compounds

  • 4-(9-phenyl-9H-carbazol-3-yl)morpholine
  • 4-(dibenzo[b,d]furan-2-yl)morpholine
  • N-methylmorpholine
  • N-ethylmorpholine

Uniqueness

4-Naphthalen-1-yl-morpholine is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. Compared to other morpholine derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-naphthalen-1-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-6-13-12(4-1)5-3-7-14(13)15-8-10-16-11-9-15/h1-7H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFXHOIHPGPHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375045
Record name 4-Naphthalen-1-yl-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98223-72-4
Record name 4-Naphthalen-1-yl-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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